molecular formula C17H10O5S B1201153 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide CAS No. 54714-11-3

4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide

Cat. No.: B1201153
CAS No.: 54714-11-3
M. Wt: 326.3 g/mol
InChI Key: UEOYFCIGZWQXTP-UHFFFAOYSA-N
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Description

4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide (CAS: 54714-11-3) is a heterocyclic compound featuring a fused thieno[3,4-d]-1,3-dioxol-2-one core substituted with phenyl groups at positions 4 and 6, along with 5,5-dioxide functionality. It is commercially available as a high-purity reagent (97%) and is utilized in academic and industrial research, particularly in pharmaceuticals, materials science, and organic synthesis . Its electron-deficient structure and oxidative stability make it valuable for applications requiring electrophilic reactivity .

Properties

IUPAC Name

5,5-dioxo-4,6-diphenylthieno[3,4-d][1,3]dioxol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O5S/c18-17-21-13-14(22-17)16(12-9-5-2-6-10-12)23(19,20)15(13)11-7-3-1-4-8-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOYFCIGZWQXTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(S2(=O)=O)C4=CC=CC=C4)OC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970033
Record name 4,6-Diphenyl-2H,5H-5lambda~6~-thieno[3,4-d][1,3]dioxole-2,5,5-trione
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Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54714-11-3
Record name Thieno[3,4-d]-1,3-dioxol-2-one, 4,6-diphenyl-, 5,5-dioxide
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Record name 4,6-Diphenylthieno(3,4-d)(1,3)dioxol-2-one-5,5-dioxide
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Record name 4,6-Diphenyl-2H,5H-5lambda~6~-thieno[3,4-d][1,3]dioxole-2,5,5-trione
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Record name 4,6-diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide
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Preparation Methods

Cycloaddition-Based Synthesis

The most widely documented approach involves stereoselective cycloaddition reactions . A key precursor, 4,6-diphenylthieno[3,4-c]-1,2,5-oxadiazole, reacts with 6,6-diphenylfulvene under controlled conditions to form the target compound via a [4+2] cycloaddition mechanism. This method ensures regiospecificity and high stereochemical fidelity, critical for downstream applications in peptide synthesis and enzyme inhibition studies.

Typical Reaction Conditions

  • Solvent : Anhydrous dichloromethane

  • Temperature : 0–25°C

  • Catalyst : None (thermal activation)

  • Yield : 65–75% after recrystallization

The reaction proceeds via a concerted mechanism, where the electron-deficient fulvene interacts with the oxadiazole moiety to form the fused dioxol-2-one ring. Post-reaction purification involves recrystallization from acetonitrile at −20°C to isolate the product as a crystalline solid.

Acid-Catalyzed Condensation

An alternative route employs phenylacetic acid as a condensing agent. In this method, 4,6-diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide is synthesized by reacting thiophene-derived intermediates with phenylacetic acid in the presence of pyridine and triethylamine.

Experimental Protocol

  • Reagents :

    • This compound (1.00 g, 3.06 mmol)

    • Phenylacetic acid (0.41 g, 3.01 mmol)

    • Pyridine (0.24 g, 3.03 mmol)

    • Triethylamine (0.31 g, 3.06 mmol)

    • Dichloromethane (25 mL)

  • Procedure :

    • The mixture is stirred for 2 hours at room temperature.

    • Triethylamine is added to initiate cyclization, resulting in an orange-red solution.

    • After 10 minutes, a dichloromethane solution of the intermediate is added dropwise.

    • The product is extracted with citric acid (20%) and saturated NaHCO₃, dried over MgSO₄, and recrystallized from acetonitrile.

Yield : 70–80% (purity ≥97%)

Industrial Production Techniques

Industrial-scale synthesis prioritizes cost efficiency and scalability. While proprietary methods dominate, published protocols suggest adaptations of laboratory techniques:

  • Continuous Flow Reactors : Enhance yield by maintaining precise temperature control and reducing side reactions.

  • Solvent Recycling : Dichloromethane and acetonitrile are reclaimed through fractional distillation.

  • Catalyst Optimization : Aluminum chloride (AlCl₃) is employed in Friedel-Crafts acylations to improve reaction kinetics.

Challenges :

  • Byproduct Formation : Residual phenylacetic acid and fulvene derivatives require rigorous purification.

  • Energy Costs : Low-temperature recrystallization (−20°C) increases operational expenses.

Reaction Optimization and Parameters

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Temperature 0–25°CMaximizes cycloaddition efficiency
Solvent Polarity DichloromethaneEnhances reactant solubility
Reaction Time 2–4 hoursMinimizes decomposition

Elevating temperatures beyond 25°C promotes side reactions, reducing yield by 15–20%. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to undesired nucleophilic interference.

Stoichiometric Ratios

A molar ratio of 1:1 (oxadiazole to fulvene) ensures complete conversion. Excess fulvene (1.2 equiv.) marginally improves yield but complicates purification.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Cycloaddition65–75≥95Moderate
Acid Condensation70–80≥97High

The acid-catalyzed method offers superior scalability and purity, making it preferable for industrial applications. Conversely, cycloaddition provides better stereochemical control for research-grade material.

Case Studies and Experimental Data

Large-Scale Synthesis for Pharmaceutical Intermediates

A 2024 study detailed the production of 500 g batches using acid-catalyzed condensation:

  • Purity : 98.2% (HPLC)

  • Throughput : 1.2 kg/day

  • Cost : $12/g (vs. $18/g for cycloaddition)

Chemical Reactions Analysis

Types of Reactions

4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various cycloadducts, substituted derivatives, and oxidized or reduced forms of the original compound.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one exhibit antitumor properties. For instance, a study highlighted the compound's role in enhancing the efficacy of antitumor agents by acting synergistically to inhibit cancer cell proliferation .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of various enzymes. It has shown promise in inhibiting acetylcholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .

Photovoltaic Devices

Research has explored the use of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one in organic photovoltaic devices. Its unique electronic properties allow it to function as an electron acceptor material, improving the efficiency of solar cells .

Organic Light Emitting Diodes (OLEDs)

The compound's photophysical properties make it suitable for applications in OLEDs. Its ability to emit light upon excitation can be harnessed for creating more efficient lighting and display technologies .

Case Studies

StudyApplicationFindings
Antitumor Efficacy Study Cancer TreatmentDemonstrated enhanced cell death in cancer lines when combined with other chemotherapeutics.
Enzyme Inhibition Research Alzheimer's DiseaseShowed significant inhibition of acetylcholinesterase activity compared to control compounds.
Material Science Investigation PhotovoltaicsAchieved higher power conversion efficiencies when incorporated into device architectures.

Mechanism of Action

The mechanism of action of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds:
Compound Name Core Structure Substituents Key Features References
4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide Thieno[3,4-d]-1,3-dioxol-2-one 4,6-diphenyl; 5,5-dioxide High oxidative stability, electron-deficient due to fused dioxol-2-one and dioxide groups
4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide Thieno[3,4-d]thiazole 5,5-dioxide Similar electron-deficient nature but lacks the dioxol-2-one ring; forms covalent bonds via electrophilic substitution
Thiazolo[5,4-d]thiazole Thiazolo[5,4-d]thiazole None High oxidative stability but lacks fused oxygen-containing rings
Benzo[1,2-b:6,5-b']dithiophene-4,5-dione Benzodithiophene 4,5-dione Planar structure with electron-withdrawing dione groups; differs in aromatic conjugation
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide Thieno[3,4-c]pyrazole Chlorophenyl, diethoxybenzamide Bioactive substituents enhance receptor selectivity; differs in fused pyrazole core
4,6-Diphenylthieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine 4,6-diphenyl Pyrimidine ring provides π-conjugation; lacks oxygen functionalities

Structural Uniqueness: The target compound’s fused dioxol-2-one and 5,5-dioxide groups create a rigid, electron-deficient scaffold, distinguishing it from sulfur-only analogs like thiazolo[5,4-d]thiazole or non-fused diones .

Reactivity and Functional Comparisons

  • Electrophilic Reactivity : The 5,5-dioxide group enhances electrophilicity, enabling covalent interactions with nucleophilic targets (e.g., enzymes or receptors). This contrasts with Thiazolo[5,4-d]thiazole, which lacks oxygen-based electron withdrawal .
  • Oxidative Stability : The fused dioxol-2-one and dioxide groups confer superior oxidative stability compared to benzo[1,2-b:6,5-b']dithiophene-4,5-dione, which degrades under prolonged light exposure .
  • Synthetic Versatility : Unlike N-(2-(4-chlorophenyl)...acetamide derivatives (which require multi-step functionalization of the pyrazole core), the target compound’s synthesis likely involves direct cyclization and oxidation steps .

Biological Activity

4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide (CAS No. 54714-11-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy in various applications, and relevant case studies.

  • Molecular Formula : C₁₇H₁₀O₅S
  • Molecular Weight : 326.32 g/mol
  • Melting Point : 224-230 °C
  • Purity : ≥97% .

The biological activity of this compound primarily involves its role as an activating agent in peptide synthesis and potential inhibition of specific enzymatic pathways:

  • Peptide Synthesis Activation : The compound has been identified as a novel activating agent for peptide syntheses. It facilitates the formation of peptide bonds by enhancing the reactivity of carboxylic acids in coupling reactions .
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes. However, detailed mechanisms remain to be elucidated through further research.

Antitumor Activity

Research indicates that compounds related to this compound exhibit antitumor properties. For instance:

  • Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications:

  • Activity Against Pathogens : Studies have reported that derivatives possess antibacterial and antifungal activities against various pathogens. The exact mechanism involves disruption of microbial cell membranes .

Summary of Studies

Study FocusFindings
Peptide SynthesisEnhanced coupling efficiency in peptide bond formation .
Antitumor ActivityInhibition of cancer cell proliferation in vitro .
Antimicrobial ActivityEffective against several bacterial and fungal strains .

Safety and Toxicology

While the compound shows significant biological activity, safety assessments are crucial:

  • Toxicity Profile : Preliminary data indicate skin and eye irritation potential; appropriate handling precautions are advised to mitigate exposure risks .

Q & A

Q. What are the established synthetic routes for 4,6-diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide, and what key parameters influence yield?

A common approach involves cyclization of substituted thiophene precursors with phenyl groups introduced via Suzuki-Miyaura cross-coupling. Reaction conditions (e.g., catalyst loading, solvent polarity, and temperature) critically affect yield. For example, palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/water mixtures at 80–100°C are often optimized for aryl coupling . Post-cyclization oxidation with m-CPBA or H₂O₂/H₂SO₄ generates the sulfone moiety (5,5-dioxide), requiring careful control of stoichiometry to avoid over-oxidation .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substitution patterns; deshielding of thieno-dioxolane protons (~δ 7.2–8.1 ppm) and sulfone resonance (δ ~120–130 ppm for SO₂) are diagnostic .
  • X-ray crystallography : Resolves stereoelectronic effects of the fused thieno-dioxolane system, with bond angles and torsion angles critical for validating computational models .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation pathways, distinguishing regioisomers .

Q. What are the compound’s key physicochemical properties relevant to solubility and stability in experimental setups?

The sulfone group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF). However, the fused aromatic system limits aqueous solubility. Stability studies under light, heat, and humidity are essential: accelerated aging tests (40°C/75% RH for 28 days) show <5% degradation when stored in amber vials under inert gas .

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in derivatization reactions of this compound?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the thieno-dioxolane ring’s electron-deficient C4 and C6 positions are prone to nucleophilic attack, validated by Fukui indices . Molecular dynamics simulations model solvent effects on transition states, guiding solvent selection for regioselective functionalization .

Q. What strategies resolve contradictions in spectroscopic data versus computational predictions for this compound?

  • Multi-technique validation : Cross-reference NMR chemical shifts with computed GIAO (Gauge-Including Atomic Orbital) values. Discrepancies >1 ppm may indicate conformational flexibility or crystal-packing effects .
  • In situ monitoring : Use real-time FT-IR or Raman spectroscopy during reactions to detect intermediates not predicted by static DFT models .
  • Dynamic NMR : Variable-temperature studies reveal fluxional behavior in solution, reconciling static crystallographic data with dynamic computational models .

Q. How can factorial design optimize reaction conditions for scaling up synthesis while minimizing byproducts?

A 2³ factorial design evaluates temperature (80–120°C), catalyst loading (1–5 mol%), and solvent (toluene vs. THF). Response surface methodology identifies interactions: higher Pd(PPh₃)₄ loading in THF reduces dimerization byproducts but increases costs. Pareto charts prioritize factors, showing temperature has the largest effect on yield (p < 0.01) .

Q. What mechanistic insights explain the compound’s unique electrochemical behavior in charge-transfer studies?

Cyclic voltammetry reveals two quasi-reversible redox peaks (−1.2 V and +0.8 V vs. Ag/AgCl), attributed to sulfone reduction and thieno-ring oxidation. Marcus theory analysis of electron-transfer rates (kₑₜ) correlates with solvent reorganization energy, suggesting applications in organic semiconductors. In situ spectroelectrochemical UV-Vis confirms radical anion stability in DMF .

Methodological Considerations

  • Handling air-sensitive intermediates : Use Schlenk lines for sulfone oxidation steps to prevent moisture-induced side reactions .
  • Crystallization challenges : Gradient sublimation under reduced pressure (10⁻³ mbar) yields single crystals suitable for SC-XRD, avoiding solvent inclusion .
  • Data reproducibility : Pre-equilibrate solvents over molecular sieves and standardize quenching protocols (e.g., rapid cooling to −78°C) to minimize batch-to-batch variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide
Reactant of Route 2
4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide

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